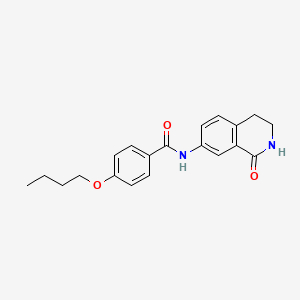

4-butoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

4-Butoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic benzamide derivative characterized by a 1-oxo-tetrahydroisoquinoline core substituted at the 7-position with a benzamide group bearing a butoxy substituent at the 4-position of the benzene ring. Its structural features, including the butoxy chain and the tetrahydroisoquinoline scaffold, may influence solubility, bioavailability, and binding affinity compared to related analogs .

Properties

IUPAC Name |

4-butoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-2-3-12-25-17-8-5-15(6-9-17)19(23)22-16-7-4-14-10-11-21-20(24)18(14)13-16/h4-9,13H,2-3,10-12H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIWPSPELYBRAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCNC3=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions, where an appropriate butyl halide reacts with a phenolic or alcoholic precursor.

Amide Bond Formation: The final step involves the formation of the amide bond between the tetrahydroisoquinoline derivative and a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scaling up reactions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic ring or the tetrahydroisoquinoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, often in the presence of catalysts or under reflux.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

Research indicates that derivatives of tetrahydroisoquinoline structures exhibit significant pharmacological activities, including analgesic and anti-inflammatory effects. The specific compound 4-butoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been investigated for its dual-target action on μ-opioid receptors and dopamine D3 receptors. This dual action suggests a potential for developing safer pain management therapies with reduced abuse liability compared to traditional opioids .

Structure-Activity Relationship Studies

Studies have focused on the structure-activity relationships of isoquinoline derivatives. The presence of the butoxy group in this compound may enhance lipid solubility and cellular permeability, which are crucial for effective drug delivery and bioavailability .

Neuropharmacology

Mechanism of Action

The compound's interaction with neurotransmitter systems makes it a candidate for exploring neuropharmacological effects. Research shows that compounds with similar structures can modulate dopaminergic and opioid pathways, potentially offering therapeutic benefits in conditions like depression and addiction .

Case Studies

Recent studies have documented the efficacy of isoquinoline derivatives in preclinical models of pain and addiction. For instance, a study highlighted the ability of certain tetrahydroisoquinoline derivatives to reduce withdrawal symptoms in opioid-dependent models . This suggests that this compound could be further explored as a treatment option in addiction therapy.

Therapeutic Applications

Anticancer Potential

Emerging research indicates that compounds derived from tetrahydroisoquinoline may possess anticancer properties. The ability to inhibit specific cancer cell lines has been documented in various studies, suggesting that this compound could be evaluated for its anticancer activity .

Anti-inflammatory Effects

In addition to its neuropharmacological applications, the compound may also exhibit anti-inflammatory properties. Research into related compounds has shown that they can reduce inflammation markers in vitro and in vivo, indicating a potential role in treating inflammatory diseases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of dual-target drugs for pain management with reduced abuse potential |

| Neuropharmacology | Modulation of dopaminergic and opioid systems; potential treatment for addiction |

| Anticancer Research | Inhibition of cancer cell proliferation; potential use in cancer therapy |

| Anti-inflammatory Effects | Reduction of inflammation markers; possible treatment for inflammatory conditions |

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to therapeutic effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural and Molecular Properties

Key Observations:

Diethoxy substitution (as in ) increases molecular weight and may reduce solubility compared to mono-substituted analogs.

1-Ethyl-2-oxo and 1-methyl-2-oxo modifications () shift the oxidation state of the core, possibly affecting metabolic stability.

Pharmacological and Research Findings

Table 2: Availability and Research Utility

Key Insights:

Biological Activity

4-butoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound that belongs to the class of isoquinoline derivatives. Isoquinolines have been recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, highlighting its pharmacological potential through various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H21N3O3

- Molecular Weight : 303.36 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has shown that compounds containing the isoquinoline structure exhibit significant antimicrobial properties. A study on related derivatives demonstrated that isoquinoline-based compounds possess antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism is often attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Anticancer Potential

Isoquinoline derivatives have been investigated for their anticancer effects. For example, studies involving benzamide derivatives have indicated that they can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival. The compound’s ability to induce apoptosis in cancer cells has been linked to its interaction with key regulatory proteins in cell cycle progression .

Anti-inflammatory Effects

The anti-inflammatory properties of isoquinoline derivatives are well-documented. These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a potential therapeutic role in treating inflammatory diseases .

Data Tables

Case Studies

- Antimicrobial Study : A series of isoquinoline derivatives were synthesized and tested against common bacterial pathogens. Results indicated that certain modifications increased potency against E. coli, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

- Cancer Research : A study evaluated the effects of benzamide derivatives on human breast cancer cells (MCF-7). The results showed that these compounds inhibited cell proliferation with IC50 values indicating effective dosage ranges for future therapeutic applications .

- Inflammation Model : In vivo studies using animal models demonstrated that administration of isoquinoline derivatives resulted in reduced inflammation markers in models of arthritis. This highlights their potential use in treating chronic inflammatory conditions .

Q & A

Q. What are the key steps and optimized conditions for synthesizing 4-butoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide?

Synthesis typically involves nucleophilic substitution and condensation reactions. Critical parameters include:

- Temperature control during reflux (e.g., maintaining 80–100°C for amide bond formation) to minimize side reactions .

- Reaction time optimization (e.g., 6–12 hours for cyclization steps) to maximize yield and purity .

- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates .

Q. Which analytical techniques are most effective for characterizing its structural purity?

- X-ray crystallography : Resolves stereochemistry and confirms the tetrahydroisoquinoline core (e.g., bond angles and torsion angles validated against similar compounds) .

- NMR spectroscopy : Key for identifying proton environments (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 1.4–1.6 ppm for butoxy methyl groups) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .

Q. How can solubility challenges be addressed during in vitro assays?

- Use co-solvents like DMSO (≤1% v/v) to dissolve the compound while ensuring biocompatibility .

- Perform pH-dependent solubility studies to identify optimal buffer conditions (e.g., phosphate-buffered saline at pH 7.4) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between in vitro activity and in vivo efficacy?

- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability limitations .

- Structure-activity relationship (SAR) studies : Modify the butoxy chain length or introduce electron-withdrawing groups (e.g., fluorine) to enhance target engagement .

- Dose-response modeling : Use Hill coefficients to assess cooperativity in receptor binding .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Molecular docking : Align the compound with crystal structures of target enzymes (e.g., kinases or proteases) to predict binding poses and steric clashes .

- Quantum mechanical calculations : Evaluate electron density maps to optimize substituent electronic effects (e.g., methoxy vs. trifluoromethyl groups) .

Q. What in vivo models are appropriate for evaluating its therapeutic potential?

- Xenograft models : Test antitumor activity in immunodeficient mice implanted with human cancer cell lines (e.g., HT-29 colon carcinoma) .

- Pharmacodynamic biomarkers : Monitor downstream targets (e.g., phosphorylation levels of apoptosis-related proteins) to confirm mechanism of action .

Q. How can conflicting data on metabolic stability be reconciled?

- Comparative CYP450 inhibition assays : Identify isoform-specific interactions (e.g., CYP3A4 vs. CYP2D6) that may explain species-dependent variability .

- Isotope-labeling studies : Track metabolite formation pathways using LC-MS/MS .

Methodological Frameworks

Q. What safety protocols are critical for handling this compound in the laboratory?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Engineering controls : Use fume hoods during synthesis and aliquot preparation to minimize inhalation risks .

Q. How should researchers design experiments to validate its mechanism of action?

- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ligands) to quantify receptor affinity .

- Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets to confirm functional relevance .

Data Interpretation and Optimization

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.